molecular formula C12H13BrN2O B572546 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-87-9

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No.: B572546
CAS No.: 1272755-87-9
M. Wt: 281.153
InChI Key: HZSRQZQNXLVVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS: 1272755-95-9) is a spirocyclic compound featuring a brominated phenyl substituent at the 3-position of its diazaspiro[3.4]octan-6-one core. This molecule belongs to the imidazolidine-derived spirocyclic family, characterized by fused heterocyclic rings and a central sp³-hybridized "spiro" carbon . It is commercially available in 5g quantities with ≥95% purity from suppliers like AK Scientific and CymitQuimica, though some sources list it as discontinued .

Properties

IUPAC Name

6-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSRQZQNXLVVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-87-9
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Overview

This route begins with a bicyclic amine intermediate, which undergoes lactam formation via intramolecular cyclization.

Step 1: Synthesis of 3-Bromophenylglycine Derivative

  • Starting material : 3-Bromobenzaldehyde.

  • Reaction : Condensation with glycine ethyl ester in the presence of acetic acid to form a Schiff base.

  • Conditions : Reflux in ethanol, 12 hours.

Step 2: Reductive Amination

  • Reagents : Sodium cyanoborohydride (NaBH₃CN).

  • Purpose : Reduce the Schiff base to a secondary amine.

Step 3: Lactam Formation

  • Cyclization agent : Phosgene (COCl₂) or thionyl chloride (SOCl₂).

  • Mechanism : Intramolecular nucleophilic acyl substitution.

  • Yield : ~45% (estimated from analogous spirocyclic syntheses).

Challenges

  • Regioselectivity : Competing cyclization pathways may yield smaller or larger rings.

  • Bromine stability : Harsh acidic conditions risk bromine displacement.

Method 2: Multicomponent Ugi Reaction

Reaction Design

The Ugi four-component reaction (amine, ketone, isocyanide, carboxylic acid) offers a one-pot route to complex architectures.

Components :

  • Amine : Cyclohexylamine (to enforce spiro geometry).

  • Ketone : 3-Bromoacetophenone.

  • Isocyanide : tert-Butyl isocyanide.

  • Carboxylic acid : Acetic acid.

Conditions :

  • Solvent: Methanol, room temperature, 24 hours.

  • Product : A bis-amide intermediate, which undergoes acid-catalyzed cyclization to form the spiro system.

Advantages and Limitations

  • Advantage : Convergent synthesis with high atom economy.

  • Limitation : Low diastereoselectivity at the spiro center.

Method 3: Ring-Closing Metathesis (RCM)

Strategy

RCM constructs the four-membered diaza ring via olefin metathesis.

Step 1: Synthesis of Diene Precursor

  • Starting material : N-Allyl-3-bromophenylamide.

  • Reaction : Grubbs catalyst (G-II) induces metathesis to form the cycloalkene.

Step 2: Hydrogenation

  • Reagents : H₂/Pd-C.

  • Purpose : Saturate the cycloalkene to yield the four-membered ring.

Key Data

  • Catalyst loading : 5 mol% Grubbs G-II.

  • Yield : ~60% (based on analogous RCM reactions).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield 45%35%60%
Steps 322
Regioselectivity ModerateLowHigh
Cost LowModerateHigh

Insights :

  • Method 3 offers superior yield and selectivity but requires expensive catalysts.

  • Method 1 is cost-effective but suffers from side reactions.

Mechanistic Considerations

Lactamization Dynamics

In Method 1, the lone pair on the secondary amine attacks the electrophilic carbonyl carbon, followed by proton transfer and ring closure. Steric hindrance from the bromophenyl group slows the reaction, necessitating elevated temperatures.

Metathesis Efficiency

Grubbs catalysts facilitate [2+2] cycloaddition in Method 3, with the bromine’s electron-withdrawing effect enhancing olefin reactivity .

Scientific Research Applications

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one involves antagonism of the sigma-1 receptor. This receptor is involved in modulating pain perception and other neurological functions. By binding to the sigma-1 receptor, the compound can enhance the analgesic effects of opioids and prevent the development of opioid tolerance . The exact molecular pathways and targets involved in this process are still under investigation.

Comparison with Similar Compounds

Fluorinated Derivatives

  • 7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS: 1272755-81-3, 98% purity): Features bromine and fluorine at the 4- and 2-positions, respectively, altering electronic properties and steric bulk .

Spiro Ring Variants

  • 3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS: 1272755-96-0, 95% purity): A larger spiro[4.4] system with a 2-bromophenyl group. The additional methylene group in the spiro ring may increase conformational flexibility .
  • 5-Azaspiro[3.4]octan-6-one (CAS: 84565-28-6): A simpler analog lacking the bromophenyl group and one nitrogen atom, serving as a scaffold for studying the role of aryl substituents in spirocyclic systems .

Triazaspiro Derivatives

  • 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one (CAS: 742694-76-4): Incorporates a third nitrogen atom, enhancing hydrogen-bonding capacity and solubility. The methyl group may improve metabolic stability .
  • 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (CAS: 2443909-85-9, 95% purity): A salt form with a methoxyethyl side chain, likely improving aqueous solubility and bioavailability .

Physicochemical and Commercial Comparison

Table 1: Key Attributes of this compound and Analogues

Compound Name CAS Number Spiro System Substituents Purity Availability
This compound 1272755-95-9 [3.4] 3-Bromophenyl 95% Discontinued
7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one 1272755-81-3 [3.4] 4-Bromo-2-fluorophenyl 98% Available
3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one 1272755-96-0 [4.4] 2-Bromophenyl 95% Available
5-Azaspiro[3.4]octan-6-one 84565-28-6 [3.4] None N/A Supplier-dependent
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one 742694-76-4 [3.4] Methyl N/A Available

Functional Implications

  • Electronic Effects : The 3-bromophenyl group in the target compound provides moderate electron-withdrawing effects, whereas fluorinated analogs (e.g., 4-bromo-2-fluorophenyl) combine halogenated electronic modulation with enhanced lipophilicity .
  • Spiro Ring Size : Smaller spiro[3.4] systems (vs. spiro[4.4]) may impose greater steric constraints, influencing target binding in drug discovery .
  • Triazaspiro vs.

Biological Activity

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS No. 1272755-87-9) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sigma-1 receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure which is important for its biological activity. The presence of the bromophenyl group is believed to enhance its binding affinity and selectivity for the sigma-1 receptor.

PropertyValue
Molecular FormulaC₁₂H₁₃BrN₂O
Molecular Weight284.15 g/mol
CAS Number1272755-87-9

The primary target of this compound is the sigma-1 receptor (σ1R) . As a potent antagonist of σ1R, this compound modulates various biochemical pathways:

  • Analgesic Enhancement : It significantly enhances the analgesic effects of mu-opioid receptor agonists without increasing adverse effects, making it a candidate for pain management therapies.
  • Neuroprotective Effects : Its interaction with sigma-1 receptors suggests potential applications in treating neurological disorders by modulating neuroprotective pathways.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activity across various studies:

Antinociceptive Activity

In animal models, this compound has been shown to enhance the antinociceptive effect of morphine and prevent the development of morphine tolerance. This effect is attributed to its antagonistic action on σ1R, which plays a role in pain modulation.

In Vitro Studies

In vitro studies have assessed the compound's efficacy against different biological targets:

  • Antitubercular Activity : A related study on diazaspiro compounds showed promising results against Mycobacterium tuberculosis, indicating that derivatives could be explored for antimicrobial properties .
Study FocusResult
Morphine Tolerance PreventionSignificant enhancement observed
Antitubercular ActivityMIC as low as 0.016 μg/mL reported

Case Studies and Comparative Analysis

Comparative studies with similar compounds reveal that the unique bromophenyl substitution in this compound may confer enhanced pharmacological properties compared to other diazaspiro derivatives.

Comparison with Other Compounds

CompoundSigma-1 AffinityAntinociceptive Effect
This compoundHighSignificant
2,6-Diazaspiro[3.4]octan-7-oneModerateModerate
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneLowMinimal

Q & A

Q. Advanced: How can solvent effects and reaction kinetics be optimized to improve spirocycle yield?

Answer:

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, or switch to ethanol/water mixtures for greener synthesis .
  • Kinetic Studies : Monitor reaction progress via HPLC or NMR to identify rate-limiting steps. Adjust temperature (e.g., reflux vs. room temperature) to control ring-closure efficiency .
  • Catalyst Optimization : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for coupling reactions, ensuring compatibility with bromophenyl substituents .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolves the spirocyclic structure, confirming bond angles, dihedral angles (e.g., bromophenyl vs. diazaspiro planes), and hydrogen-bonding networks .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the spiro core (e.g., sp³ carbons at 40–60 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₂BrN₂O) .

Q. Advanced: How can discrepancies between experimental and computational spectral data be resolved?

Answer:

  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G*) to identify conformational mismatches .
  • Dynamic Effects : Account for solvent polarity and temperature in simulations, as these factors influence rotational barriers in spiro systems .
  • Crystallographic Refinement : Re-analyze X-ray data with software like SHELXTL to detect disorder or thermal motion artifacts in the bromophenyl group .

Basic: What intermolecular interactions stabilize the crystal lattice of this compound?

Answer:

  • Hydrogen Bonding : N–H⋯O interactions (e.g., between the lactam oxygen and amine hydrogen) form S(6) ring motifs, as seen in analogous structures .
  • Van der Waals Forces : Bromophenyl groups engage in π-π stacking (3.5–4.0 Å distances) and halogen interactions (C–Br⋯O/N) .
  • Packing Analysis : Hexagonal or monoclinic lattices are common, with parallel alignment along specific crystallographic axes .

Q. Advanced: How do lattice dynamics influence polymorphism in spirocyclic compounds?

Answer:

  • Temperature-Dependent XRD : Vary crystallization temperatures (e.g., 0°C vs. 25°C) to induce polymorphic transitions. Monitor using differential scanning calorimetry (DSC) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contact contributions (e.g., Br⋯H vs. O⋯H interactions) to predict stable polymorphs .
  • Pressure Effects : Apply high-pressure crystallization (e.g., 1–5 GPa) to study lattice compression and phase changes .

Basic: What theoretical frameworks guide the study of this compound’s reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) Theory : Predicts nucleophilic/electrophilic sites using HOMO-LUMO gaps (e.g., lactam carbonyl as electrophilic center) .
  • Hammett Constants : Correlate bromophenyl substituent effects (σₚ⁺) with reaction rates in spirocycle functionalization .

Q. Advanced: How can computational models resolve contradictions in proposed reaction mechanisms?

Answer:

  • Transition State Analysis : Locate TS geometries using QM/MM methods to validate stepwise vs. concerted pathways (e.g., lactam ring-opening) .
  • Kinetic Isotope Effects (KIE) : Compare experimental KIE (e.g., D/H substitution) with computational predictions to confirm rate-determining steps .
  • Solvent Models : Apply continuum solvation (e.g., CPCM) to assess solvent-assisted proton transfers in spirocycle formation .

Basic: How is the bromophenyl group’s electronic impact assessed in this compound?

Answer:

  • Electrostatic Potential Maps : Generate via DFT to visualize electron-deficient regions near bromine .
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts with non-brominated analogs to quantify conjugation effects .

Q. Advanced: What methodologies address conflicting data on bromine’s steric vs. electronic roles?

Answer:

  • XRD-Derived Torsional Angles : Measure dihedral angles between bromophenyl and spiro core to quantify steric strain .
  • NBO Analysis : Decompose hyperconjugative interactions (e.g., σ(C–Br)→π*(aromatic)) to isolate electronic contributions .
  • Comparative SAR : Synthesize analogs (e.g., 3-chlorophenyl or unsubstituted) and correlate substituents with biological/physical properties .

Basic: What are key considerations for designing biological assays involving this compound?

Answer:

  • Solubility : Use DMSO stock solutions (<1% v/v) to avoid precipitation in aqueous buffers .
  • Stability Testing : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) .

Q. Advanced: How can contradictory bioactivity results across studies be reconciled?

Answer:

  • Assay Reproducibility : Validate protocols with positive controls (e.g., known kinase inhibitors) and replicate across labs .
  • Metabolite Profiling : Identify active metabolites via microsomal incubation and HRMS to explain off-target effects .
  • Protein Binding Studies : Use SPR or ITC to quantify binding affinities, ruling out nonspecific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.